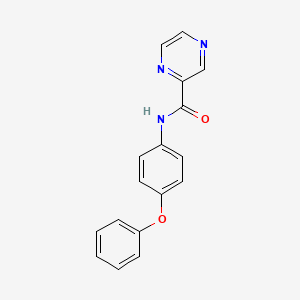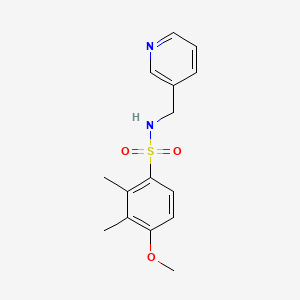![molecular formula C22H25N3S B5562358 1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)
1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine compounds involves multi-step chemical reactions, starting from basic precursors to the final complex molecules. For instance, the synthesis of similar compounds typically includes reactions like the condensation of piperazine derivatives with chloromethylated compounds or the reaction of brominated precursors with anhydrous piperazine under optimized conditions to yield the desired piperazine derivatives with high purity and yield. These methods highlight the versatility and adaptability of synthetic routes to produce piperazine derivatives with specific functional groups and structural features (Dong Chuan-min, 2014).
Molecular Structure Analysis
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that modify their structure and functional properties. Reactions such as nucleophilic substitution, cycloaddition, and condensation are commonly employed to introduce new functional groups or to construct complex molecular architectures. These reactions extend the compound's chemical versatility, making it a valuable scaffold for developing new chemical entities with potential biological activities (Guo-qiang Hu et al., 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. Detailed structural analysis through techniques like X-ray crystallography provides insights into the compound's conformation, packing in the solid state, and intermolecular interactions, which are crucial for understanding its physicochemical characteristics and potential applications in material science and pharmaceutical formulation (Z. Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties of “1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine” and similar compounds, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are foundational for their application in synthetic chemistry and drug development. Studies on related molecules have shown that the presence of functional groups like thiazole and phenyl rings contributes to their reactivity and interaction with biological targets, underscoring the importance of chemical property analysis in the development of new therapeutics (Ahmed E. M. Mekky & S. Sanad, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A novel series of thiazolidinone derivatives, incorporating 1-pyridin-2-yl-piperazine, have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal species. The compounds demonstrated significant antimicrobial efficacy, highlighting their potential in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012). Another study on s-triazine-based thiazolidinones, also featuring piperazine derivatives, confirmed their antimicrobial potency, further supporting the potential of these compounds in addressing microbial resistance (Patel, R. V. Patel, Kumari, & Patel, 2012).
Anticancer Activity
Research into 1,3-thiazole derivatives with piperazine substituents has revealed promising anticancer activity. These compounds were tested across a spectrum of cancer cell lines, including lung, kidney, and breast cancer, showing significant efficacy. Specifically, derivatives with a piperazine substituent at the 1,3-thiazole cycle exhibited the most potent anticancer effects (Turov, 2020).
Antifungal and Anti-biofilm Activities
The synthesis of novel bis(pyrazole-benzofuran) hybrids, containing a piperazine linker, has demonstrated potent antibacterial, antifungal, and biofilm inhibition activities. These compounds, especially those with nitrophenyl derivatives, have shown significant efficacy against various bacterial strains, including MRSA and VRE, and exhibited strong biofilm inhibition comparable to that of Ciprofloxacin (Mekky & Sanad, 2020).
Solubility and Pharmacokinetics
A study focused on a potential antifungal compound from the 1,2,4-triazole class, detailed its solubility thermodynamics and partitioning processes in biologically relevant solvents. The research provides insights into the solubility behavior of these compounds in different solvents, which is crucial for their pharmacokinetic profiling and development as therapeutic agents (Volkova, Levshin, & Perlovich, 2020).
Eigenschaften
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-17-7-6-10-21(18(17)2)25-13-11-24(12-14-25)15-20-16-26-22(23-20)19-8-4-3-5-9-19/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGDPXKULEBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)


![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)